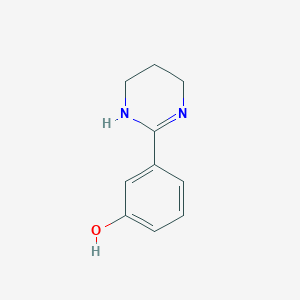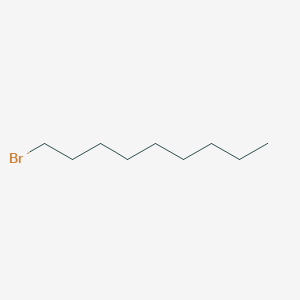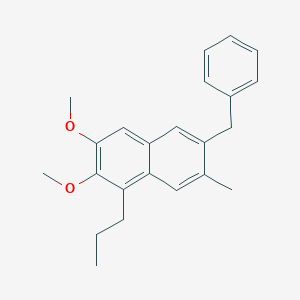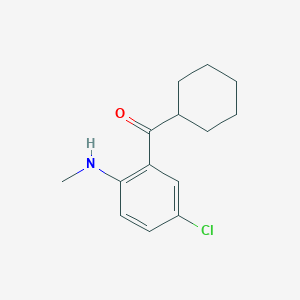
Ethyl 1-bromocyclobutanecarboxylate
概要
説明
Ethyl 1-bromocyclobutanecarboxylate is an organic compound used in various chemical syntheses. It serves as a key intermediate in the preparation of differentially protected 1-aminocyclobutane carboxylic acid, showcasing its utility in organic synthesis due to its unique cyclobutyl structure, which imparts distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of ethyl 1-bromocyclobutanecarboxylate involves the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate, resulting in the formation of structurally complex compounds. This process highlights the compound's role in facilitating the synthesis of complex molecules (Kirillov et al., 2015). Additionally, its use in preparing differentially protected 1-aminocyclobutane carboxylic acid with excellent yields further underscores its synthetic importance (Kim & Wood, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of ethyl 1-bromocyclobutanecarboxylate, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined through X-ray crystallography, providing detailed insights into its structural configuration and the arrangement of atoms within the molecule (Kirillov et al., 2015).
科学的研究の応用
Synthesis of Heterocycles : 2-(2-Bromophenyl)ethyl groups, akin to Ethyl 1-bromocyclobutanecarboxylate, serve as building blocks for radical cyclization onto azoles, enabling the synthesis of tri- and tetra-cyclic heterocycles. This approach is useful in solid-phase resins (Allin et al., 2005).
Formation of Spiro-Derivatives : Methyl 1-bromocyclopentane- and 1-bromocyclobutanecarboxylates react with substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives, which have applications in organic synthesis (Kirillov & Gavrilov, 2008).
N-Formylation of Amines : Ethyl 4-bromo-3-oxobutanoate, similar to Ethyl 1-bromocyclobutanecarboxylate, is used in copper-catalyzed N-formylation of amines, indicating its utility in various amine classes (Li et al., 2018).
Oxidative Ring Opening : Small-size cycloalkane rings, like those in Ethyl 1-bromocyclobutanecarboxylate, undergo oxidative ring opening with RuO4, leading to the formation of useful oxobutanedioates and oxopentanedioates (Graziano et al., 1996).
Inhibition of Carbonic Anhydrase Enzymes : Bromophenol derivatives with cyclopropyl moiety, structurally related to Ethyl 1-bromocyclobutanecarboxylate, effectively inhibit carbonic anhydrase I and II enzymes. This has potential benefits for treating Alzheimer's, Parkinson's, and senile dementia (Boztaş et al., 2019).
Ethylene Biosynthesis and Senescence in Plants : Studies on compounds like 1-Methylcyclopropene (1-MCP), structurally similar to Ethyl 1-bromocyclobutanecarboxylate, provide insights into ethylene's role in ripening and senescence processes in fruits and vegetables, with potential agricultural applications (Watkins, 2006).
Polymer Synthesis : Ethyl 1-bromocyclobutanecarboxylate analogues, such as alkyl 1-bicyclobutanecarboxylates, have been utilized in the synthesis of optically clear, thermally stable, and highly conductive polymers (Drujon et al., 1993).
Safety and Hazards
Ethyl 1-bromocyclobutanecarboxylate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
作用機序
Target of Action
Ethyl 1-bromocyclobutanecarboxylate is a chemical compound with the formula C7H11BrO2
Mode of Action
It has been used in the synthesis of1-aminocyclobutane carboxylic acid , suggesting that it may interact with its targets through a series of chemical reactions to produce this derivative.
Pharmacokinetics
Its molecular weight of207.07 may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1-bromocyclobutanecarboxylate. For instance, it is recommended to store the compound at 2-8°C . It has a boiling point of 85-88°C at 12 mmHg and a density of 1.279 g/mL at 25°C . These properties suggest that temperature and pressure can affect the compound’s stability and efficacy.
特性
IUPAC Name |
ethyl 1-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVNSHXHFRIXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188624 | |
| Record name | Ethyl alpha-bromocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-bromocyclobutanecarboxylate | |
CAS RN |
35120-18-4 | |
| Record name | Ethyl 1-bromocyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35120-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-bromocyclobutanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35120-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl alpha-bromocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl α-bromocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1-BROMOCYCLOBUTANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX1RMD8FYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 1-bromocyclobutanecarboxylate in the synthesis of 1-aminocyclobutanecarboxylic acid derivatives?
A1: Ethyl 1-bromocyclobutanecarboxylate serves as a crucial starting material in the synthesis of differentially protected 1-aminocyclobutanecarboxylic acid. [] The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to introduce various protecting groups on the nitrogen atom. This flexibility is essential for synthesizing a range of 1-aminocyclobutanecarboxylic acid derivatives with potential applications in peptide and pharmaceutical research.
Q2: What specific intermediates were synthesized from Ethyl 1-bromocyclobutanecarboxylate in the research paper?
A2: The researchers successfully synthesized two key intermediates from Ethyl 1-bromocyclobutanecarboxylate:
- Intermediate 7: This intermediate was obtained in 95% yield through a specific reaction sequence starting with Ethyl 1-bromocyclobutanecarboxylate. []
- Intermediate 8: This intermediate was obtained in 69% yield through a different reaction pathway, also utilizing Ethyl 1-bromocyclobutanecarboxylate as the starting point. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



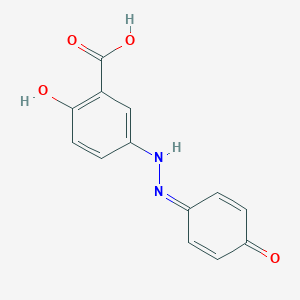
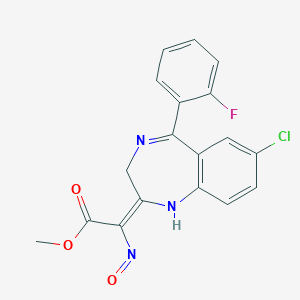
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

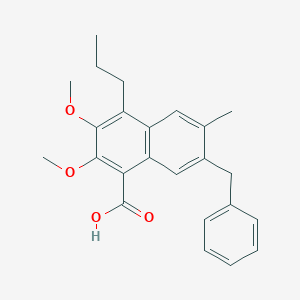
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
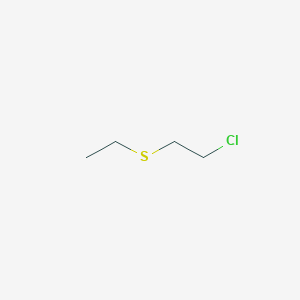
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
